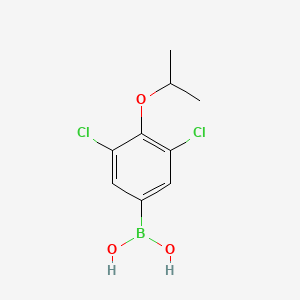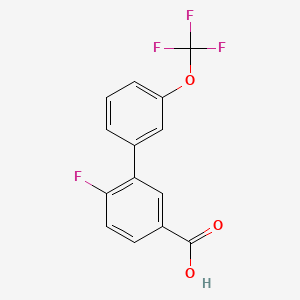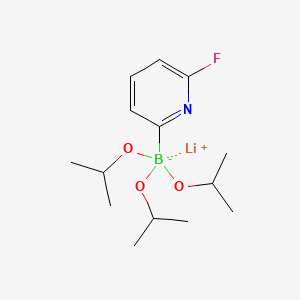
Lithium triisopropyl 2-(6-fluoropyridyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropyl 2-(6-fluoropyridyl)borate is a chemical compound with the molecular formula C14H24BFLiNO3. It is known for its unique structure, which includes a lithium ion coordinated to a borate group and a fluoropyridyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium triisopropyl 2-(6-fluoropyridyl)borate typically involves the reaction of triisopropyl borate with 2-(6-fluoropyridyl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Lithium triisopropyl 2-(6-fluoropyridyl)borate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoropyridyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The borate group can be involved in redox reactions, where it can either gain or lose electrons.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridylborates, while oxidation reactions can produce boronic acids or esters .
Scientific Research Applications
Lithium triisopropyl 2-(6-fluoropyridyl)borate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and catalysts.
Medicinal Chemistry: Researchers explore its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is used in the study of biological systems, particularly in the development of probes and imaging agents.
Mechanism of Action
The mechanism of action of lithium triisopropyl 2-(6-fluoropyridyl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium ion can coordinate with other molecules, facilitating the formation of new bonds. The fluoropyridyl group can participate in substitution reactions, while the borate group can undergo redox reactions. These interactions enable the compound to exert its effects in different chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Lithium triisopropyl borate: Similar in structure but lacks the fluoropyridyl group.
Lithium 2-(6-fluoropyridyl)borate: Similar but without the triisopropyl groups.
Lithium triisopropyl 2-pyridylborate: Similar but without the fluorine atom on the pyridyl ring.
Uniqueness
Lithium triisopropyl 2-(6-fluoropyridyl)borate is unique due to the presence of both the triisopropyl borate and fluoropyridyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research applications .
Properties
IUPAC Name |
lithium;(6-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQSATBYBIKYSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)F)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFLiNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
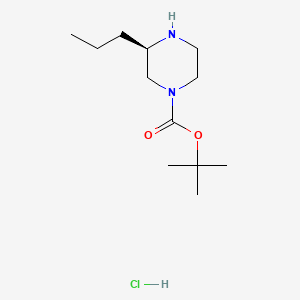
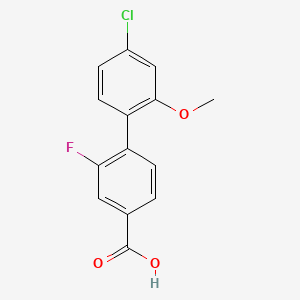
![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
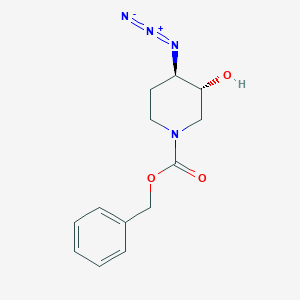
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
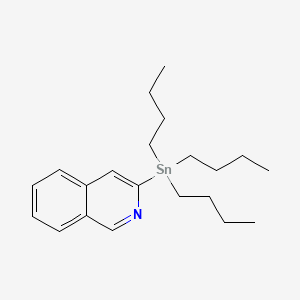
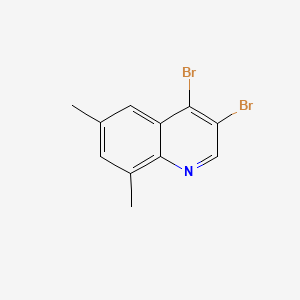

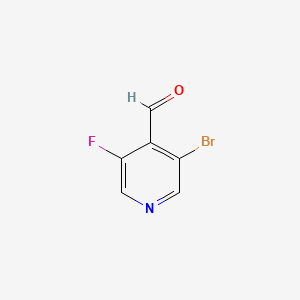
![4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595456.png)
